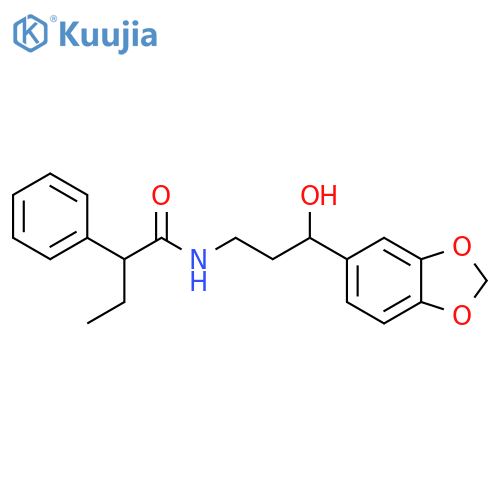Cas no 1421484-40-3 (N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-2-phenylbutanamide)

1421484-40-3 structure
商品名:N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-2-phenylbutanamide
N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-2-phenylbutanamide 化学的及び物理的性質
名前と識別子
-
- N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-2-phenylbutanamide
- VU0548505-1
- N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-phenylbutanamide
- F6416-7520
- 1421484-40-3
- N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenylbutanamide
- AKOS024556550
- N-[3-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXYPROPYL]-2-PHENYLBUTANAMIDE
-
- インチ: 1S/C20H23NO4/c1-2-16(14-6-4-3-5-7-14)20(23)21-11-10-17(22)15-8-9-18-19(12-15)25-13-24-18/h3-9,12,16-17,22H,2,10-11,13H2,1H3,(H,21,23)
- InChIKey: PXTZDSPTHUBOIB-UHFFFAOYSA-N
- ほほえんだ: OC(C1=CC=C2C(=C1)OCO2)CCNC(C(C1C=CC=CC=1)CC)=O
計算された属性
- せいみつぶんしりょう: 341.16270821g/mol
- どういたいしつりょう: 341.16270821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 424
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 67.8Ų
N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-2-phenylbutanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6416-7520-40mg |
N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-phenylbutanamide |
1421484-40-3 | 40mg |
$140.0 | 2023-09-09 | ||
| Life Chemicals | F6416-7520-5μmol |
N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-phenylbutanamide |
1421484-40-3 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6416-7520-20μmol |
N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-phenylbutanamide |
1421484-40-3 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6416-7520-20mg |
N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-phenylbutanamide |
1421484-40-3 | 20mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F6416-7520-5mg |
N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-phenylbutanamide |
1421484-40-3 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6416-7520-25mg |
N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-phenylbutanamide |
1421484-40-3 | 25mg |
$109.0 | 2023-09-09 | ||
| Life Chemicals | F6416-7520-2μmol |
N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-phenylbutanamide |
1421484-40-3 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6416-7520-75mg |
N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-phenylbutanamide |
1421484-40-3 | 75mg |
$208.0 | 2023-09-09 | ||
| Life Chemicals | F6416-7520-2mg |
N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-phenylbutanamide |
1421484-40-3 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6416-7520-4mg |
N-[3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-phenylbutanamide |
1421484-40-3 | 4mg |
$66.0 | 2023-09-09 |
N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-2-phenylbutanamide 関連文献
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
1421484-40-3 (N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-2-phenylbutanamide) 関連製品
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 13769-43-2(potassium metavanadate)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
